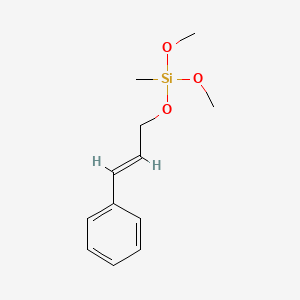
Dimethoxymethyl((3-phenylallyl)oxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethoxymethyl((3-phenylallyl)oxy)silane is an organosilicon compound with the molecular formula C12H18O3Si It is characterized by the presence of a silicon atom bonded to a methoxy group, a methyl group, and a (3-phenylallyl)oxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethoxymethyl((3-phenylallyl)oxy)silane can be synthesized through the reaction of (3-phenylallyl) alcohol with dimethoxymethylsilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the silicon-oxygen bond.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethoxymethyl((3-phenylallyl)oxy)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound include silanols, siloxanes, and substituted silanes. These products have various applications in different fields, including materials science and organic synthesis.
Aplicaciones Científicas De Investigación
Dimethoxymethyl((3-phenylallyl)oxy)silane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential use in the modification of biomolecules and the development of biocompatible materials.
Medicine: Research is being conducted on its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of dimethoxymethyl((3-phenylallyl)oxy)silane involves the interaction of the silicon atom with various molecular targets. The compound can form stable bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of new chemical structures. The pathways involved in its reactions include nucleophilic substitution and addition reactions, which result in the formation of siloxane bonds and other organosilicon compounds.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to dimethoxymethyl((3-phenylallyl)oxy)silane include:
- Dimethoxymethylphenylsilane
- Dimethoxymethylvinylsilane
- Dimethoxymethylpropylsilane
Uniqueness
This compound is unique due to the presence of the (3-phenylallyl)oxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
83817-67-8 |
|---|---|
Fórmula molecular |
C12H18O3Si |
Peso molecular |
238.35 g/mol |
Nombre IUPAC |
dimethoxy-methyl-[(E)-3-phenylprop-2-enoxy]silane |
InChI |
InChI=1S/C12H18O3Si/c1-13-16(3,14-2)15-11-7-10-12-8-5-4-6-9-12/h4-10H,11H2,1-3H3/b10-7+ |
Clave InChI |
WRJPBFBFWPSTNF-JXMROGBWSA-N |
SMILES isomérico |
CO[Si](C)(OC)OC/C=C/C1=CC=CC=C1 |
SMILES canónico |
CO[Si](C)(OC)OCC=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



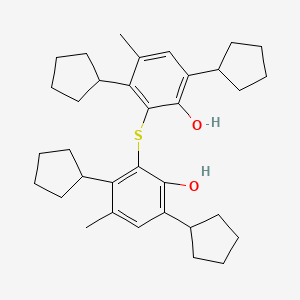
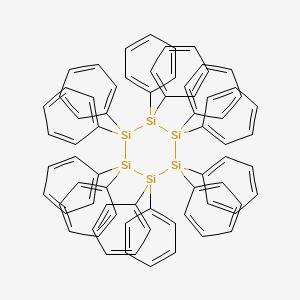
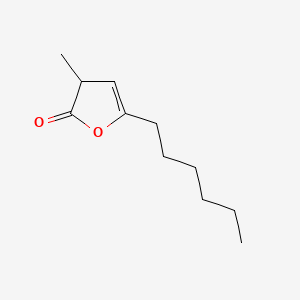
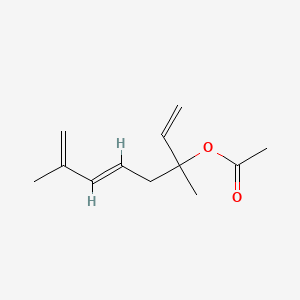

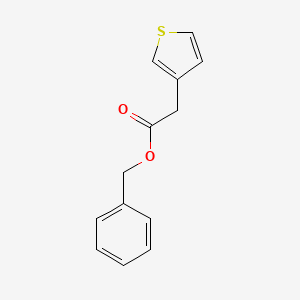
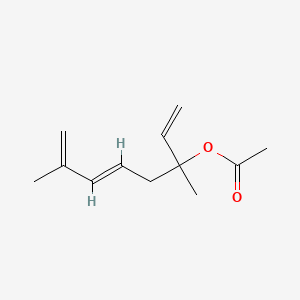
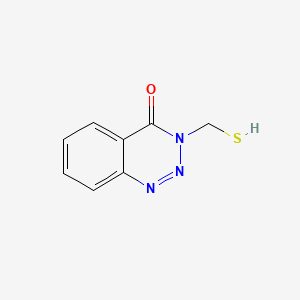




![(1R)-1-[(4R,4aR,8aS)-2,6-bis(4-ethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol](/img/structure/B12650300.png)
